molecular formula C7H7N5O2 B596828 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211486-58-6

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B596828
CAS No.: 1211486-58-6
M. Wt: 193.166
InChI Key: VQVVMPKPOVCDJL-UHFFFAOYSA-N
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Description

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity. Another approach utilizes a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of C-6 ester-substituted amino-triazolopyrimidine analogues .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of neutral ionic liquids has been shown to shift regioselectivity towards the desired product, making it a valuable method for large-scale synthesis . Additionally, microwave-mediated, catalyst-free synthesis has been explored as an eco-friendly and efficient method for producing triazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which confer distinct reactivity and biological activity. Its ability to undergo regioselective synthesis and its diverse applications in medicinal chemistry make it a valuable compound for further research and development .

Properties

IUPAC Name

7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVMPKPOVCDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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